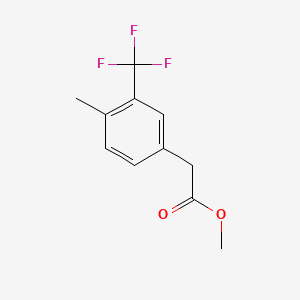
Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate can be synthesized through various synthetic routes. One common method involves the esterification of 4-methyl-3-trifluoromethylphenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity .
化学反应分析
Types of Reactions
Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted phenylacetates.
科学研究应用
Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic effects .
相似化合物的比较
Similar Compounds
- Methyl 4-methylphenylacetate
- Methyl 3-trifluoromethylphenylacetate
- Methyl 4-trifluoromethylphenylacetate
Uniqueness
Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate is unique due to the presence of both a methyl and a trifluoromethyl group on the phenyl ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
生物活性
Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate is a compound of growing interest in medicinal chemistry due to its unique structural features and biological activities. The trifluoromethyl group, in particular, enhances the lipophilicity and biological potency of compounds, making them valuable in drug discovery and development.
Chemical Structure and Properties
Molecular Formula : C11H12F3O2
Molecular Weight : 250.21 g/mol
Structural Features :
- The presence of a trifluoromethyl group (-CF3) at the para position of the phenyl ring significantly influences the compound's biological activity.
- The methyl acetate moiety contributes to its reactivity and potential interactions with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing trifluoromethyl groups. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cell lines.
- IC50 Values : Compounds with a trifluoromethyl group exhibit IC50 values lower than conventional chemotherapeutics like Doxorubicin, indicating superior potency in inhibiting tumor cell proliferation .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Studies indicate that such compounds can induce cell cycle arrest, particularly increasing the G0/G1 phase while decreasing the S phase in treated cells .
- Gene Expression Modulation : Compounds have been shown to down-regulate key oncogenes such as EGFR and KRAS, which are involved in tumor growth and metastasis .
- Apoptosis Induction : Although some studies suggest that apoptosis may not be the primary mechanism for all derivatives, certain compounds do trigger apoptotic pathways, leading to increased cell death in cancer cells .
Case Study 1: Antitumor Efficacy in MDA-MB-231 Cells
A recent study evaluated the effects of a structurally related compound on MDA-MB-231 cells:
- Treatment Protocol : Cells were treated with varying concentrations of the compound for 48 hours.
- Findings : The compound significantly reduced viable cell counts and proliferation rates compared to controls. Flow cytometry analysis revealed an increase in the G0/G1 phase population, suggesting effective cell cycle arrest .
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| Compound A | 13 | MDA-MB-231 | Cell cycle arrest |
| Compound B | 22.4 | A549 | Down-regulation of EGFR |
| Doxorubicin | 52.1 | Various | Conventional chemotherapeutic |
Case Study 2: Antibacterial Activity
In addition to antitumor properties, this compound and similar compounds have shown antibacterial activity:
属性
IUPAC Name |
methyl 2-[4-methyl-3-(trifluoromethyl)phenyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-7-3-4-8(6-10(15)16-2)5-9(7)11(12,13)14/h3-5H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYCASKFLHIXOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)OC)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













